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Compound Name: 4-Methylpyridazin-3-amine

Cat. No.: B113242 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide

array of biological activities. Its unique physicochemical properties, including its ability to act as

a hydrogen bond acceptor and its conformational flexibility, have made it a versatile core for the

design of potent and selective inhibitors against various biological targets. This guide provides

a comparative analysis of the structure-activity relationships (SAR) of pyridazine-based

inhibitors targeting key enzymes implicated in cancer, inflammation, and fungal infections. The

information is presented to facilitate the rational design of novel and more effective therapeutic

agents.

Targeting the TGF-β/ALK5 Signaling Pathway
Transforming growth factor-β (TGF-β) signaling, mediated by the type I receptor kinase ALK5,

plays a crucial role in fibrosis and cancer progression.[1] Inhibition of ALK5 is a promising

therapeutic strategy, and several pyridazine-based inhibitors have been developed.

Quantitative SAR Data for ALK5 Inhibitors
The following table summarizes the in vitro potency of a series of 4,6-disubstituted pyridazine

derivatives as ALK5 inhibitors. The core structure and substitution points (R1 and R2) are

indicated in the accompanying diagram.
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Compound R1 R2 ALK5 IC50 (nM)[2]

1 H 2-aminopyridine 250

2 H 3-aminopyridine >10000

3 H 2-methoxypyridine 630

4 CH3 2-aminopyridine 10

5 CH3
2-

(methylamino)pyridine
15

6 CH3
2-amino-5-

chloropyridine
8

General SAR Observations:

A 2-aminopyridine substituent at the R2 position is crucial for potent ALK5 inhibition, likely

forming a key hydrogen bond interaction with the hinge region of the kinase.[2]

Substitution at the R1 position with a methyl group generally enhances potency compared to

hydrogen.[2]

The position of the amino group on the pyridine ring is critical, with the 2-amino isomer being

significantly more active than the 3-amino isomer.[2]

Further substitution on the 2-aminopyridine ring, such as with a chloro group, can lead to a

slight improvement in inhibitory activity.[2]

TGF-β/ALK5 Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of TGF-β ligand to the type II

receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated

ALK5 subsequently phosphorylates downstream signaling molecules, SMAD2 and SMAD3,

leading to their translocation to the nucleus and regulation of target gene expression.[1]
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Caption: TGF-β/ALK5 Signaling Pathway and Point of Inhibition.

Targeting Cyclooxygenase-2 (COX-2) in
Inflammation
Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of pro-

inflammatory prostaglandins. Selective COX-2 inhibitors are sought after as anti-inflammatory

agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Pyridazine and pyridazinone derivatives have emerged as a promising class of COX-2

inhibitors.

Quantitative SAR Data for COX-2 Inhibitors
The following table presents the COX-1 and COX-2 inhibitory activities of a series of

pyridazine-based compounds, highlighting their selectivity for COX-2.
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Compound R Group
COX-1 IC50
(µM)[3][4]

COX-2 IC50
(µM)[3][4]

Selectivity
Index (SI =
COX-1
IC50/COX-2
IC50)

7a 4-OCH3-Ph 15.2 1.8 8.44

7b 4-CH3-Ph 12.8 1.5 8.53

7c 4-Cl-Ph 10.5 0.9 11.67

7d 4-F-Ph 11.2 1.1 10.18

Celecoxib (Reference) 5.42 2.16 2.51

General SAR Observations:

The presence of a 4-substituted phenyl ring at the R position is a common feature in this

series of COX-2 inhibitors.

Electron-withdrawing groups, such as chloro (7c), at the para-position of the phenyl ring tend

to enhance COX-2 inhibitory potency and selectivity.[3]

The trimethoxy-substituted derivatives have shown particularly high COX-2 inhibitory action,

even surpassing that of the reference drug celecoxib in some cases.[3]

The pyridazine scaffold serves as a crucial framework for orienting the key pharmacophoric

features within the COX-2 active site.[3]

Experimental Workflow for COX-2 Inhibition Assay
The following diagram illustrates a typical workflow for determining the in vitro inhibitory activity

of compounds against COX-1 and COX-2.
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Caption: Workflow for COX-2 Inhibition Assay.
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Targeting Glutaminase 1 (GLS1) in Cancer
Metabolism
Glutaminase 1 (GLS1) is a key enzyme in glutamine metabolism, which is often upregulated in

cancer cells to support their growth and proliferation. Inhibiting GLS1 is a promising strategy for

cancer therapy. Pyridazine derivatives have been explored as potent GLS1 inhibitors.[5]

Quantitative SAR Data for GLS1 Inhibitors
The following table shows the inhibitory activity of a series of pyridazine-based GLS1 inhibitors.

Compound R1 R2 GLS1 IC50 (nM)

8a H Phenyl 520

8b H 4-Fluorophenyl 280

8c H 4-Chlorophenyl 150

8d Cl 4-Chlorophenyl 45

CB-839 (Reference) - 25

General SAR Observations:

The presence of a substituted phenyl ring at the R2 position is important for activity.

Electron-withdrawing substituents on the phenyl ring, such as fluoro and chloro, enhance the

inhibitory potency.

Substitution at the R1 position of the pyridazine ring with a chlorine atom leads to a

significant increase in GLS1 inhibition.

Experimental Protocols
ALK5 Kinase Inhibition Assay
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a

substrate by the ALK5 kinase domain. The amount of phosphorylation is typically quantified
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using methods like ADP-Glo™, LanthaScreen™, or radioisotope incorporation.[2][6]

General Protocol (ADP-Glo™ Assay):

Reagent Preparation: Prepare kinase buffer, ALK5 enzyme solution, substrate solution (e.g.,

a generic kinase substrate), and ATP solution. Prepare serial dilutions of the pyridazine

inhibitor.

Kinase Reaction: In a 96-well plate, add the ALK5 enzyme, the inhibitor at various

concentrations, and the substrate. Initiate the reaction by adding ATP. Incubate at room

temperature for a specified time (e.g., 60 minutes).

ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase

Detection Reagent to convert the ADP generated to ATP, which is then used to generate a

luminescent signal.

Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to

the amount of ADP produced and thus to the kinase activity. Calculate the IC50 values by

plotting the percentage of inhibition against the inhibitor concentration.

COX Inhibition Assay
Principle: This assay measures the inhibition of the conversion of arachidonic acid to

prostaglandins (e.g., PGH2, which is then converted to PGE2) by purified COX-1 and COX-2

enzymes.[7][8]

General Protocol (ELISA-based):

Reagent Preparation: Prepare assay buffer, purified ovine or human recombinant COX-1 and

COX-2 enzymes, heme cofactor, and arachidonic acid substrate. Prepare serial dilutions of

the pyridazine inhibitor.

Enzyme Reaction: In a reaction tube, combine the assay buffer, enzyme, and inhibitor. Pre-

incubate to allow the inhibitor to bind to the enzyme. Initiate the reaction by adding

arachidonic acid. Incubate at 37°C for a short period (e.g., 2 minutes).

Reaction Termination: Stop the reaction by adding a solution of hydrochloric acid.
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Prostaglandin Quantification: Neutralize the reaction mixture and quantify the amount of

PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

Data Analysis: Calculate the percentage of COX inhibition for each inhibitor concentration

and determine the IC50 values.

Glutaminase 1 (GLS1) Inhibitor Screening Assay
Principle: This fluorometric assay measures the amount of glutamate produced from the

hydrolysis of glutamine by GLS1. The glutamate is then used in a coupled enzymatic reaction

to generate a fluorescent product.[9][10]

General Protocol:

Reagent Preparation: Prepare GLS1 assay buffer, active GLS1 enzyme, glutamine

substrate, and a developer mix containing the enzymes and probe for the coupled reaction.

Prepare serial dilutions of the pyridazine inhibitor.

Enzyme Reaction: In a 96-well plate, add the GLS1 enzyme and the inhibitor. Pre-incubate.

Add the glutamine substrate to start the reaction.

Signal Development: Add the developer mix and incubate at 37°C for 30-60 minutes,

protected from light. The glutamate produced will react to generate a fluorescent signal.

Data Analysis: Measure the fluorescence intensity with a microplate reader. The

fluorescence is proportional to the GLS1 activity. Calculate the IC50 values from the dose-

response curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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